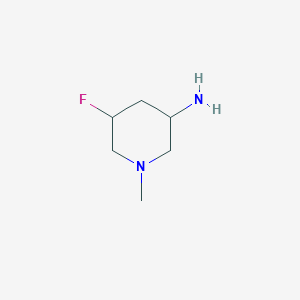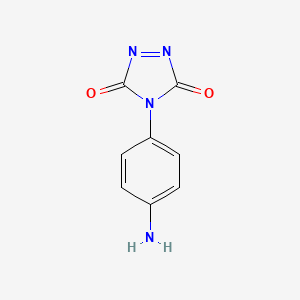
4-(4-Aminophenyl)-3H-1,2,4-triazole-3,5(4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is a heterocyclic compound that belongs to the class of triazolidinediones. This compound is characterized by a triazolidine ring fused with a dione structure and an aminophenyl group attached to the fourth position. It is known for its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- typically involves the following steps:
Starting Materials: The synthesis begins with hydrazine and diethyl carbonate.
Intermediate Formation: The initial reaction forms an intermediate, which is then reacted with phenyl isocyanate to produce 4-phenylurazole.
Cyclization and Oxidation: The 4-phenylurazole undergoes cyclization and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves the use of efficient oxidizing agents such as nitrogen tetroxide, concentrated nitric acid, bromine, or N-bromosuccinimide (NBS) to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like lead tetraacetate or tert-butyl hypochlorite.
Substitution: It participates in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Lead tetraacetate, tert-butyl hypochlorite, nitrogen tetroxide, concentrated nitric acid, bromine, N-bromosuccinimide (NBS).
Reducing Agents: Electroreduction techniques in aprotic solvents like MeCN and THF.
Major Products Formed
Oxidation Products: Formation of disulfides from thiols.
Cycloaddition Products: Formation of annulated dihydropyridazines and mesoionic triazolones through [4+2] and [3+2] cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- involves its reactivity as a strong dienophile and electrophile. It readily reacts with dienes and other unsaturated compounds to form stable adducts. The molecular targets and pathways involved include:
Cycloaddition Reactions: Formation of stable adducts with dienes and alkynes.
Oxidation Reactions: Conversion of thiols to disulfides and other oxidation products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD): Known for its strong dienophilic properties and use in Diels-Alder reactions.
N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD): A powerful electrophile used in various synthetic applications.
Uniqueness
1,2,4-Triazolidine-3,5-dione, 4-(4-aminophenyl)- is unique due to its aminophenyl group, which imparts distinct reactivity and potential biological activity compared to other triazolidinediones. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazole-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOLSZNNNLUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)N=NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-[(2S,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B12336752.png)


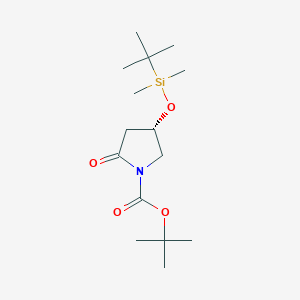
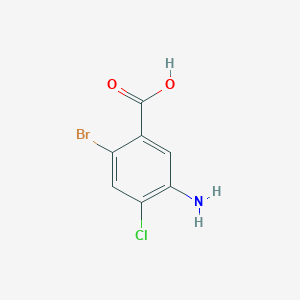
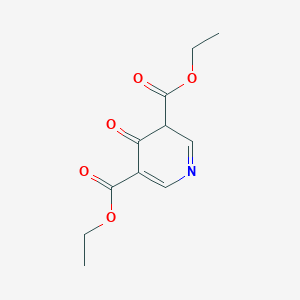
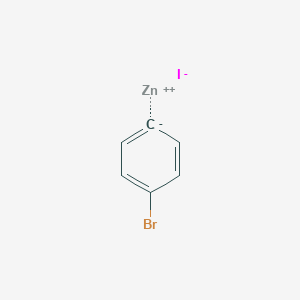
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12336812.png)

![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)

